molecular formula C9H8BrFO2 B1322106 Ethyl 4-bromo-2-fluorobenzoate CAS No. 474709-71-2

Ethyl 4-bromo-2-fluorobenzoate

Cat. No. B1322106
M. Wt: 247.06 g/mol
InChI Key: MVDINIAYLXTBKB-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluorobenzoate is a chemical compound that is part of the benzoate ester family, characterized by the presence of a bromine and a fluorine atom on the benzene ring. While the provided papers do not directly discuss ethyl 4-bromo-2-fluorobenzoate, they do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of ethyl 4-bromo-2-fluorobenzoate.

Synthesis Analysis

The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a multi-step process starting from a brominated and fluorinated thiazole derivative . Similarly, the synthesis of methyl 4-bromo-2-methoxybenzoate starts from 4-bromo-2-fluorotoluene and involves several steps including bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of ethyl 4-bromo-2-fluorobenzoate could also involve multiple steps, potentially starting from a fluorinated toluene derivative, followed by bromination and esterification with ethanol.

Molecular Structure Analysis

The molecular structure of ethyl 4-bromo-2-fluorobenzoate would consist of a benzene ring with a bromine atom at the fourth position and a fluorine atom at the second position. An ester functional group would be attached to the carboxylic acid moiety. The presence of halogens on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for ethyl 4-bromo-2-fluorobenzoate, but the synthesis of similar compounds involves reactions such as Sonogashira coupling and esterification . These reactions are commonly used in organic synthesis to form carbon-carbon and carbon-oxygen bonds, respectively. The presence of halogen substituents on the benzene ring makes the compound a potential candidate for further functionalization through various organic reactions.

Physical and Chemical Properties Analysis

While the papers do not discuss the physical and chemical properties of ethyl 4-bromo-2-fluorobenzoate, we can infer that the compound would likely be a solid at room temperature, given the similar physical state of related aromatic esters. The presence of bromine and fluorine could increase the density and molecular weight of the compound compared to unsubstituted benzoates. The compound's solubility in organic solvents and its boiling and melting points would be influenced by the ester group and the halogen substituents. The purity of similar compounds synthesized can be high, as indicated by the 99.8% purity achieved for methyl 4-bromo-2-methoxybenzoate .

Scientific Research Applications

Synthesis Applications

Ethyl 4-bromo-2-fluorobenzoate is utilized in various chemical syntheses. For example, it is involved in the synthesis of [1,2,3]Triazolo[1,5-a]quinoline derivatives. This synthesis process demonstrates its utility in constructing complex organic structures, as detailed in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate (Pokhodylo & Obushak, 2019).

Environmental Biodegradation

Ethyl 4-bromo-2-fluorobenzoate's derivatives, like 4-bromobenzoate, have been studied for their biodegradation. Alcaligenes denitrificans NTB-1, an organism previously isolated on 4-chlorobenzoate, can utilize 4-bromo-, 4-iodo-, and 2,4-dichlorobenzoate as carbon and energy sources. This highlights the potential environmental applications of these compounds in bioremediation processes (van den Tweel, Kok, & de Bont, 1987).

Radiopharmaceutical Synthesis

In radiopharmaceuticals, ethyl 4-bromo-2-fluorobenzoate is used as a precursor for creating diagnostic agents. For instance, it's involved in the synthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), which is used in protein labeling for medical imaging (Tang, Zeng, Yu, & Kabalka, 2008).

Chemical Reaction Research

This compound has been used to study novel chemical reactions, such as catalyst-free P-C coupling reactions in water under microwave irradiation, indicating its utility in exploring new synthetic methodologies (Jablonkai & Keglevich, 2015).

Electronic Material Development

Ethyl 4-bromo-2-fluorobenzoate derivatives like 4-bromobenzoic acid are also significant in the development of electronic materials. For instance, they have been used to modify poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for applications in organic solar cells, demonstrating its potential in renewable energy technology (Tan, Zhou, Ji, Huang, & Chen, 2016).

Liquid Crystal Research

In the field of liquid crystal research, derivatives of ethyl 4-bromo-2-fluorobenzoate are utilized to study the properties of chiral liquid crystal materials. This research is pivotal for advancements in display technologies and materials science (Yu, Chang, & Wu, 2007).

Safety And Hazards

Ethyl 4-bromo-2-fluorobenzoate is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding breathing dust and vapors, and using in a well-ventilated area .

properties

IUPAC Name

ethyl 4-bromo-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDINIAYLXTBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621812
Record name Ethyl 4-bromo-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-fluorobenzoate

CAS RN

474709-71-2
Record name 4-Bromo-2-fluorobenzoic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474709-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-bromo-2-fluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-bromo-2-fluoro-, ethyl ester
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Record name Ethyl 4-bromo-2-fluorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-BROMO-2-FLUOROBENZOATE
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorobenzoic acid (3.0 g) in ethanol (20 mL) was added thionyl chloride (2.0 mL) at 0° C., and the mixture was stirred overnight at 70° C. To the reaction mixture was added saturated aqueous sodium hydrogencarbonate solution, the mixture was concentrated under reduced pressure, and the residue was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the title compound (3.30 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BW Lund, AE Knapp, F Piu, NK Gauthier… - Journal of medicinal …, 2009 - ACS Publications
… Finally, 2-(2-pyridinyl)ethyl 4-bromo-2-fluorobenzoate (1.0 mmol, 324 mg) dissolved in dry THF (2.5 mL) was added to the mixture. The mixture was left at room temperature for 16 h, …
Number of citations: 39 pubs.acs.org

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